Selitrectinib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Oncology

Summary of Application: Selitrectinib is primarily utilized in oncology as an oral tropomyosin receptor kinase (TRK) inhibitor, targeting cancers positive for TRK fusions .

Methods of Application: It is administered orally, with dosage and treatment duration tailored based on the phase I/II clinical trials’ outcomes. The drug aims to overcome resistance mediated by acquired kinase domain mutations .

Results and Outcomes: Clinical trials have shown that Selitrectinib restricts brain and testis accumulation and is substantially affected by ABCB1 and ABCG2 transporters, as well as CYP3A activity . It has demonstrated efficacy in overcoming resistance to first-generation TRK inhibitors .

Neurology

Summary of Application: In neurology, Selitrectinib’s application extends to treating glioblastoma with NTRK gene fusions, offering a new avenue for therapy-resistant cases .

Methods of Application: The drug is used in conjunction with other therapies outlined by the National Comprehensive Cancer Network (NCCN) guidelines, focusing on cases with specific gene fusions .

Results and Outcomes: Studies have reported prolonged efficacy in cases of radiation-refractory glioblastoma, indicating its potential as a valuable treatment option .

Pharmacokinetics

Summary of Application: Selitrectinib’s pharmacokinetics are studied to understand its distribution, absorption, metabolism, and excretion processes .

Methods of Application: Research involves genetically modified mouse models and pharmacological inhibitors to investigate the roles of multidrug efflux transporters and drug-metabolizing enzymes .

Results and Outcomes: Findings suggest that the brain accumulation and oral availability of Selitrectinib are significantly restricted by certain transporters and can be altered by pharmacological inhibition .

Gene Therapy

Summary of Application: Selitrectinib is explored in gene therapy for its role in treating cancers with NTRK gene fusions, which are critical in oncogenic signaling pathways .

Methods of Application: The application involves targeting the ETV6-NTRK3 fusion found in specific cancer types, with the drug administered to counteract the oncogenic effects of these gene fusions .

Results and Outcomes: Clinical activity has been observed in tumors with acquired resistance mutations, showcasing the drug’s potential in gene therapy applications .

Clinical Trials

Summary of Application: Selitrectinib is extensively tested in clinical trials to determine its safety, efficacy, and optimal dosing for treating various cancers .

Methods of Application: The drug is part of interventional clinical trials, with non-randomized, sequential assignment, and open-label study designs .

Results and Outcomes: The trials aim to establish the recommended dose for further study and assess the objective response rate of NTRK-tumor treatments .

Molecular Biology

Summary of Application: In molecular biology, Selitrectinib is studied for its selective inhibition of TRK fusion proteins and resistant mutations .

Methods of Application: The approach includes structure modeling, enzyme assays, cell line assays, and animal studies to evaluate the drug’s activity against all NTRK resistance mutations .

Results and Outcomes: The research has shown Selitrectinib to be highly potent and selective, providing insights into the molecular characteristics that translate to its efficacy .

Salivary Gland Carcinoma

Summary of Application: Selitrectinib has shown clinical activity in patients with Mammary Analogue Secretory Carcinoma (MASC) of the parotid gland, which often exhibits secondary resistance to first-generation TRK inhibitors .

Methods of Application: The treatment involves targeting the ETV6-NTRK3 fusion, which is a characteristic feature of MASC. This application is significant due to the rarity and aggressive nature of high-grade transformed MASC .

Results and Outcomes: Clinical reports indicate that Selitrectinib can be effective in overcoming resistance mutations, providing a potential therapeutic option for patients who have developed resistance to other treatments .

Pharmacological Optimization

Summary of Application: Selitrectinib’s pharmacokinetics are influenced by multidrug efflux transporters and drug-metabolizing enzymes, which are critical for optimizing its clinical application .

Methods of Application: Studies utilize genetically modified mouse models and pharmacological inhibitors to investigate the roles of ABCB1, ABCG2, and CYP3A in Selitrectinib’s pharmacokinetics .

Results and Outcomes: The research has provided insights that may help to enhance the oral availability and tissue distribution of Selitrectinib, potentially improving its therapeutic efficacy .

Clinical Trials for Histology-Agnostic Cancers

Summary of Application: Selitrectinib is being evaluated in clinical trials for the treatment of histology-agnostic cancers positive for TRK fusions .

Methods of Application: The investigational drug is part of a safety study that also investigates how it is absorbed, processed in the human body, and the duration of cancer response to the drug .

Results and Outcomes: The ongoing trials aim to establish the safety profile of Selitrectinib and its effectiveness in treating various cancers with NTRK gene involvement .

Selitrectinib, also known as BAY2731954 or LOXO-195, is a next-generation oral inhibitor of tropomyosin receptor kinases (TRKs), specifically designed to target TRK fusions in various cancers. This compound is currently undergoing phase I/II clinical trials for the treatment of histology-agnostic cancers that exhibit TRK fusion proteins. Selitrectinib is particularly notable for its ability to overcome resistance mechanisms associated with first-generation TRK inhibitors, which often fail due to acquired mutations in the kinase domain .

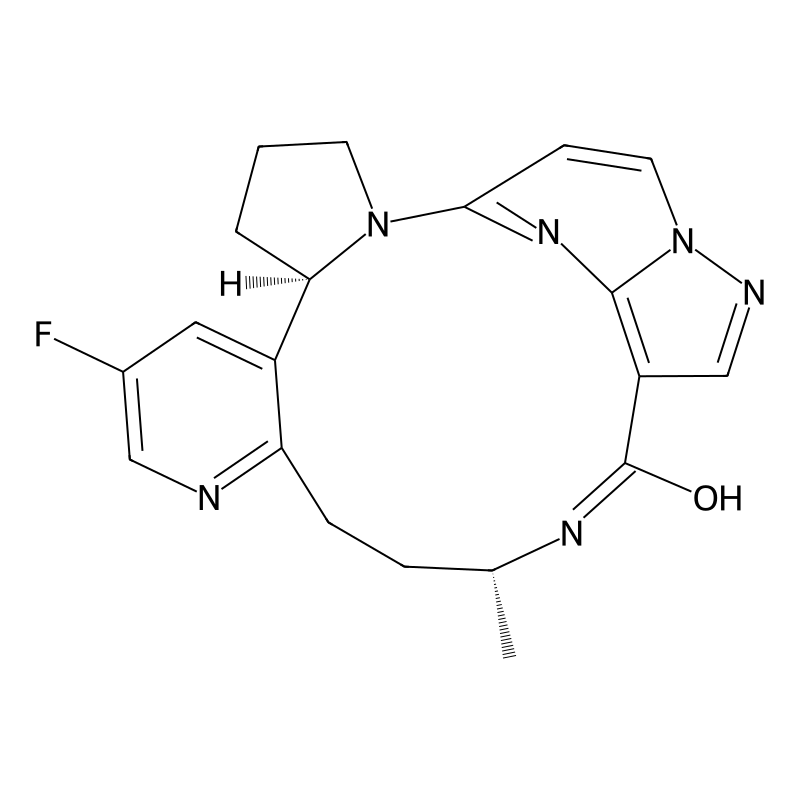

The chemical structure of selitrectinib features a complex macrocyclic arrangement that enhances its selectivity and potency against TRK proteins. Its molecular formula is C20H21FN6O, and it has a molecular weight of approximately 380.43 g/mol .

- As Selitrectinib is still under investigation, detailed information on its safety profile is limited.

- Early clinical trials have reported side effects such as fatigue, diarrhea, and constipation [].

- More research is needed to fully understand the safety profile of Selitrectinib.

Important Note

- It is important to remember that Selitrectinib is an investigational drug and is not yet approved for any medical use.

- Further clinical trials are needed to determine its safety and efficacy.

Selitrectinib functions primarily through competitive inhibition of the ATP-binding site of TRK proteins. This inhibition leads to the disruption of downstream signaling pathways that are critical for tumor cell proliferation and survival. The compound's design allows it to effectively bind to both wild-type and mutant forms of TRK, including those with resistance mutations such as G595R and G623R .

In vitro studies have demonstrated that selitrectinib exhibits high potency against various TRK fusion-positive cancer cell lines, leading to significant reductions in cellular viability .

Selitrectinib has shown impressive biological activity in preclinical models and early clinical trials. It has been reported to induce tumor regression in patients with TRK fusion-positive malignancies, including rare tumors such as mammary analogue secretory carcinoma . The compound's ability to penetrate the blood-brain barrier has also been highlighted, making it a potential candidate for treating central nervous system tumors associated with TRK fusions .

The pharmacodynamics of selitrectinib involve modulation of multiple signaling pathways, including the MAPK pathway, which is crucial for cell growth and differentiation. This multifaceted mechanism contributes to its effectiveness against tumors exhibiting complex resistance profiles .

Selitrectinib is primarily being investigated for its therapeutic potential in treating cancers characterized by NTRK fusions. These include a variety of solid tumors across different histologies, such as:

- Sarcomas

- Thyroid cancers

- Salivary gland tumors

- Central nervous system tumors

Due to its unique mechanism of action, selitrectinib may also be explored for use in combination therapies with other agents targeting different pathways involved in cancer progression .

Research indicates that selitrectinib's pharmacokinetics can be significantly influenced by drug transporters and metabolic enzymes. Studies have shown that multidrug efflux transporters like ABCB1 and ABCG2 restrict its accumulation in brain tissue, which may limit its efficacy against central nervous system tumors unless these transporters are inhibited . Additionally, cytochrome P450 enzymes, particularly CYP3A4, have been identified as key players in metabolizing selitrectinib, impacting its bioavailability and therapeutic window .

Several compounds exhibit similar mechanisms of action as selitrectinib. These include:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Larotrectinib | TRK inhibitor | First FDA-approved TRK inhibitor |

| Entrectinib | Pan-TRK inhibitor | Targets multiple kinases (ALK, ROS1) |

| Repotrectinib | Type II TRK inhibitor | Designed to overcome specific mutations |

| Zurletrectinib | Next-generation TRK inhibitor | Exhibits activity against resistant mutations |

Selitrectinib distinguishes itself through its enhanced ability to inhibit resistant mutations compared to first-generation inhibitors like larotrectinib and entrectinib. Its unique structural features contribute to a broader spectrum of activity against various TRK fusion-positive cancers while maintaining a favorable safety profile .

Molecular Formula and Weight

Selitrectinib exhibits a molecular formula of C20H21FN6O, representing a complex organic structure containing carbon, hydrogen, fluorine, nitrogen, and oxygen atoms [1] [2]. The compound possesses a molecular weight of 380.42 g/mol, as determined through mass spectrometric analysis [1] [4]. This molecular weight places selitrectinib within the typical range for small molecule kinase inhibitors, contributing to its favorable pharmacokinetic properties.

The molecular composition reflects the presence of six nitrogen atoms within the structure, indicative of the multiple heterocyclic rings that characterize this compound [2]. The single fluorine atom incorporated into the molecular framework serves as a key structural element that influences both the compound's binding affinity and selectivity profile [1].

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C20H21FN6O | [1] [2] |

| Molecular Weight | 380.42 g/mol | [1] [4] |

| Monoisotopic Mass | 380.427 g/mol | [30] |

| Chemical Abstract Service Number | 2097002-61-2 | [1] [2] |

Structural Elucidation and Confirmation

The structural elucidation of selitrectinib has been accomplished through comprehensive analytical characterization employing multiple spectroscopic and spectrometric techniques [17]. The compound's International Union of Pure and Applied Chemistry name is designated as (6R,15R)-9-fluoro-15-methyl-2,11,16,20,21,24-hexazapentacyclo[16.5.2.02,6.07,12.021,25]pentacosa-1(24),7(12),8,10,18(25),19,22-heptaen-17-one [1] [2].

The Simplified Molecular Input Line Entry System representation of selitrectinib is expressed as CC1CCC2=C(C=C(C=N2)F)C3CCCN3C4=NC5=C(C=NN5C=C4)C(=O)N1 [1] [3]. This notation provides a systematic method for representing the compound's complex connectivity pattern and stereochemical configuration.

Mass spectrometric analysis has confirmed the molecular ion peak at the expected mass-to-charge ratio, validating the proposed molecular formula [17]. The fragmentation pattern observed in tandem mass spectrometry experiments provides additional structural confirmation through characteristic fragment ions that correspond to specific molecular subunits [17].

The International Chemical Identifier string for selitrectinib is InChI=1S/C20H21FN6O/c1-12-4-5-16-14(9-13(21)10-22-16)17-3-2-7-26(17)18-6-8-27-19(25-18)15(11-23-27)20(28)24-12/h6,8-12,17H,2-5,7H2,1H3,(H,24,28)/t12-,17-/m1/s1 [1] [2]. The corresponding International Chemical Identifier Key is OEBIHOVSAMBXIB-SJKOYZFVSA-N [1] [2].

Stereochemistry and Conformational Analysis

Selitrectinib contains two defined stereocenters within its molecular architecture, specifically at the 6R and 15R positions, resulting in absolute stereochemistry [6]. The compound exhibits defined stereochemistry with 2 out of 2 possible stereocenters being characterized [6]. This stereochemical definition is critical for the compound's biological activity and selectivity profile.

Conformational analysis studies have revealed that selitrectinib possesses five distinct low-energy conformations available to its macrocyclic structure [24]. These conformations arise primarily from rotational flexibility within the piperidine ring and propyl linker regions of the macrocyclic framework [24]. The conformational flexibility of selitrectinib contrasts with other macrocyclic kinase inhibitors that exhibit more restricted conformational profiles.

Ab initio calculations using density functional theory methods have been employed to characterize the energetically favorable conformations of selitrectinib [24]. These computational studies indicate that the compound adopts multiple low-energy conformational states in solution, which may contribute to its binding characteristics and selectivity profile [24].

The stereochemical configuration of selitrectinib has been definitively established through single-crystal X-ray diffraction analysis [24]. Crystallographic studies provide unambiguous confirmation of the absolute configuration at each stereogenic center, establishing the compound as a single enantiomer rather than a racemic mixture [24].

Macrocyclic Architecture

Selitrectinib features a compact macrocyclic structure that represents a key design element for overcoming resistance mutations in target kinases [9] [10]. The macrocyclic architecture consists of a 25-membered ring system that incorporates multiple nitrogen-containing heterocycles within its framework [1] [2]. This macrocyclic design strategy was specifically implemented to create a conformationally restricted inhibitor capable of maintaining potent binding interactions while avoiding steric clashes with mutated residues [9] [10].

The macrocyclic structure of selitrectinib includes a hexazapentacyclo framework, indicating the presence of six nitrogen atoms distributed across five interconnected ring systems [1] [2]. This complex ring architecture contributes to the compound's rigid three-dimensional conformation and influences its binding mode within the target kinase active site [9] [10].

Structural modeling studies have demonstrated that the macrocyclic architecture of selitrectinib enables the compound to accommodate various kinase mutations through its compact binding interface [10]. The cyclization strategy employed in the design of selitrectinib effectively reduces the molecular surface area that extends into regions of the kinase active site where resistance mutations commonly occur [10].

The macrocyclic ring closure in selitrectinib is achieved through amide bond formation, creating a lactam functionality that contributes to the overall stability and rigidity of the molecular framework [1] [2]. This structural feature distinguishes selitrectinib from linear kinase inhibitors and provides enhanced selectivity through reduced conformational entropy upon target binding [24].

Solubility and Partition Coefficient Characteristics

The solubility profile of selitrectinib has been characterized across multiple solvent systems relevant to pharmaceutical development and biological applications [4] [5]. In dimethyl sulfoxide, selitrectinib demonstrates high solubility with reported values of 65 mg/mL (170.86 mM), making this solvent system optimal for stock solution preparation [4]. The compound exhibits moderate solubility in ethanol, with documented solubility of 15 mg/mL (39.43 mM) [5].

Aqueous solubility of selitrectinib is limited, with the compound classified as insoluble in water under standard conditions [5]. This hydrophobic character is consistent with the compound's macrocyclic structure and the presence of multiple aromatic ring systems within its molecular framework [4] [5].

The partition coefficient characteristics of selitrectinib reflect its lipophilic nature, with computational predictions indicating favorable membrane permeability properties [3]. The compound exhibits a calculated logarithmic partition coefficient (LogP) value of 2.6694, indicating moderate lipophilicity that supports cellular uptake while maintaining aqueous handling characteristics [3].

| Solvent System | Solubility | Reference |

|---|---|---|

| Dimethyl Sulfoxide | 65 mg/mL (170.86 mM) | [4] |

| Ethanol | 15 mg/mL (39.43 mM) | [5] |

| Water | Insoluble | [5] |

| Calculated LogP | 2.6694 | [3] |

Topological polar surface area calculations for selitrectinib yield a value of 75.42 Ų, which falls within the range associated with favorable oral bioavailability according to established pharmaceutical guidelines [3]. The compound contains six hydrogen bond acceptor sites and one hydrogen bond donor site, contributing to its overall polarity profile [3].

Stability Parameters and Degradation Pathways

Selitrectinib demonstrates acceptable stability characteristics under standard pharmaceutical storage conditions [4] [8]. The compound maintains chemical integrity when stored as a solid powder at -20°C for extended periods up to three years [4]. Under refrigerated conditions at 4°C, selitrectinib retains stability for periods extending to six months [8].

Solution stability studies have been conducted to evaluate the degradation behavior of selitrectinib under various conditions [17]. In dimethyl sulfoxide solutions, the compound demonstrates stability at -80°C for periods up to one year, while storage at -20°C maintains integrity for approximately one month [8]. These stability parameters are critical for research applications requiring long-term compound storage.

Temperature sensitivity analysis reveals that selitrectinib exhibits thermal stability at room temperature during typical handling procedures [4]. However, prolonged exposure to elevated temperatures may result in degradation, necessitating appropriate storage and handling protocols [4].

The compound's stability profile has been validated through analytical methods including high-performance liquid chromatography, which enables detection and quantification of potential degradation products [17]. Bioanalytical assay development has confirmed that selitrectinib maintains structural integrity under physiological conditions relevant to biological applications [17].

| Storage Condition | Stability Period | Reference |

|---|---|---|

| -20°C (solid) | 3 years | [4] |

| 4°C (solid) | 6 months | [8] |

| -80°C (DMSO solution) | 1 year | [8] |

| -20°C (DMSO solution) | 1 month | [8] |

Selitrectinib presents a complex synthetic challenge due to its macrocyclic structure and defined stereochemistry. The retrosynthetic analysis of this compound requires careful consideration of the hexazapentacyclic framework with its specific (6R,15R) stereoconfiguration [1] [2]. The molecular formula C20H21FN6O indicates the presence of multiple nitrogen-containing heterocycles, a fluorine substituent, and an oxygen-containing functional group, all integrated within a macrocyclic structure [3] [4].

The retrosynthetic disconnection strategy for selitrectinib focuses on identifying the most efficient synthetic pathway to construct the macrocyclic ring system while maintaining stereochemical integrity. The key disconnection involves breaking the macrocycle at strategic positions to reveal simpler acyclic precursors that can be assembled through well-established coupling reactions [2]. The presence of the pyrazolo[1,5-a]pyrimidine core suggests that this heterocyclic system serves as a crucial scaffold in the synthetic design [5].

Based on structural analysis, the retrosynthetic pathway can be divided into three main segments: the pyrazolo[1,5-a]pyrimidine core, the fluorine-containing aromatic ring, and the flexible linker chain that enables macrocyclization [6]. The strategic placement of functional groups allows for convergent synthetic approaches where pre-formed building blocks can be coupled efficiently. This approach minimizes the number of synthetic steps while maximizing overall yield and stereochemical control [2].

The molecular complexity of selitrectinib, with its molecular weight of 380.42 Da and CAS number 2097002-61-2, requires careful planning of protecting group strategies and functional group compatibility throughout the synthetic sequence [3] [4]. The single isomer nature of the compound emphasizes the importance of stereoselective synthetic methodologies to achieve the desired (6R,15R) configuration [4].

Synthetic Pathways and Methodologies

The synthesis of selitrectinib employs a multi-step approach that can be accomplished in approximately nine steps with 26% overall yield, demonstrating excellent enantioselectivity [2]. The synthetic methodology builds upon well-established organic transformations while incorporating specialized techniques for macrocycle formation. The overall synthetic strategy emphasizes stereochemical control and functional group tolerance throughout the reaction sequence.

Key transformations in the synthetic pathway include nucleophilic substitution reactions, palladium-catalyzed cross-coupling reactions, and stereoselective reduction or oxidation processes [6]. The incorporation of the fluorine substituent requires specialized fluorination chemistry or the use of fluorinated building blocks to ensure regioselective introduction of the halogen atom. The stereochemical centers are established through asymmetric synthesis techniques or resolution of racemic intermediates [2].

The synthetic methodology incorporates modern cross-coupling chemistry, particularly Suzuki-Miyaura coupling reactions, which have proven effective for macrocycle formation [7] [8]. These palladium-catalyzed reactions offer excellent functional group tolerance and can be performed under mild conditions, making them suitable for complex molecule synthesis. The choice of coupling methodology depends on the specific functional groups present and the required reaction conditions for successful macrocyclization [9].

Process optimization studies have focused on improving reaction yields, reducing solvent usage, and minimizing waste generation throughout the synthetic sequence [2]. The development of scalable synthetic routes requires careful consideration of reaction kinetics, thermodynamics, and purification strategies to ensure consistent product quality and economic viability for potential manufacturing applications.

Macrocyclization Strategies

The macrocyclization of selitrectinib represents one of the most critical and challenging aspects of its synthesis. The formation of macrocycles generally requires overcoming significant entropic barriers associated with bringing the two reactive ends of an acyclic precursor into proximity for ring closure [10] [11]. For selitrectinib, the macrocyclization strategy must accommodate the rigid pyrazolo[1,5-a]pyrimidine core while achieving the specific ring size and conformation necessary for biological activity.

Ring-closing metathesis has emerged as one of the most powerful methodologies for macrocycle formation due to its high functional group tolerance and mild reaction conditions [12] [13]. This methodology involves the use of ruthenium or molybdenum carbene catalysts to facilitate the formation of carbon-carbon double bonds through the elimination of ethylene gas. The application of ring-closing metathesis to selitrectinib synthesis would require careful substrate design to incorporate terminal alkenes at appropriate positions for cyclization [14] [15].

Alternative macrocyclization strategies include intramolecular Suzuki-Miyaura cross-coupling reactions, which have demonstrated effectiveness in forming both medium-sized rings and macrocycles [7] [16]. This approach offers stereospecific carbon-carbon bond formation under mild conditions with non-toxic boron byproducts, making it particularly attractive for pharmaceutical applications. The methodology requires the strategic incorporation of organoborane and halide functional groups in the acyclic precursor [8].

The macrocyclization strategy for selitrectinib must also consider the conformational requirements imposed by the heterocyclic core structure. The rigid pyrazolo[1,5-a]pyrimidine framework constrains the molecular geometry and influences the feasibility of different cyclization approaches [10] [17]. The successful macrocyclization requires achieving the optimal balance between ring strain and conformational flexibility to maintain the bioactive conformation.

Recent advances in macrocyclization methodology have emphasized the importance of catalyst selection and reaction conditions optimization [11] [18]. For selitrectinib, the choice of macrocyclization strategy depends on factors including substrate stability, functional group compatibility, reaction efficiency, and scalability considerations. The development of kinetically controlled cyclization reactions has enabled improved selectivity and yield in macrocycle formation [14] [19].

Process Chemistry Considerations

The development of a robust manufacturing process for selitrectinib requires comprehensive evaluation of process chemistry parameters including reaction optimization, impurity control, and scalability assessment [20] [21]. Process chemistry considerations encompass the translation of laboratory-scale synthetic methods to pilot-scale and commercial-scale production while maintaining product quality, safety, and economic viability.

Critical process parameters include temperature control, reaction time optimization, solvent selection, and catalyst loading for each synthetic step [22] [23]. The macrocyclization step presents particular challenges for scale-up due to the need for high dilution conditions to favor intramolecular cyclization over intermolecular polymerization reactions [24] [13]. The development of continuous flow processes or specialized reactor designs may be necessary to achieve consistent results at manufacturing scale.

Impurity profiling and control strategies are essential components of process development for selitrectinib [25] [26]. The identification and quantification of process-related impurities, including starting materials, intermediates, byproducts, and degradation products, requires comprehensive analytical method development. The establishment of impurity limits and control strategies ensures product quality and regulatory compliance throughout the manufacturing process.

Solvent selection and recovery strategies play a crucial role in process economics and environmental sustainability [27]. The optimization of solvent systems for each reaction step must consider factors including reaction efficiency, product isolation, environmental impact, and cost considerations. The development of solvent recycling and waste minimization strategies contributes to overall process sustainability and regulatory compliance.

The scale-up of selitrectinib synthesis requires careful evaluation of safety considerations, particularly for reactions involving hazardous reagents or conditions [27] [21]. Process safety assessments include thermal stability evaluation, reaction calorimetry studies, and hazard identification to ensure safe operation at manufacturing scale. The implementation of appropriate safety measures and control systems is essential for successful commercial production.

Analytical Quality Control Protocols

Comprehensive analytical quality control protocols are fundamental to ensuring the consistent quality, purity, and potency of selitrectinib throughout the manufacturing process [28] [25]. These protocols encompass a range of analytical techniques and methodologies designed to monitor critical quality attributes from raw materials through finished product release.

The primary analytical methodologies for selitrectinib include high-performance liquid chromatography, liquid chromatography-tandem mass spectrometry, and nuclear magnetic resonance spectroscopy for identity confirmation and purity assessment [28] [26]. The development of validated analytical methods requires careful consideration of method sensitivity, specificity, accuracy, precision, and robustness to ensure reliable results under routine manufacturing conditions.

Identity testing protocols utilize spectroscopic techniques including infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry to confirm the chemical structure of selitrectinib [29] [30]. These methods provide definitive identification of the active pharmaceutical ingredient while detecting potential structural impurities or degradation products that may affect product quality or safety.

Purity analysis employs chromatographic separation techniques coupled with sensitive detection methods to quantify the active ingredient and monitor impurity levels [28] [26]. The development of gradient elution methods and optimized chromatographic conditions enables the separation and quantification of closely related impurities, including geometric isomers, regioisomers, and process-related compounds.

Stability-indicating analytical methods are essential for monitoring the degradation behavior of selitrectinib under various storage conditions [28] [29]. These methods must be capable of detecting and quantifying degradation products while maintaining selectivity for the active ingredient. The establishment of stability protocols and acceptance criteria ensures product quality throughout the intended shelf life under recommended storage conditions.

The implementation of real-time release testing strategies and process analytical technology enables continuous monitoring of critical quality parameters throughout the manufacturing process [23] [31]. These advanced analytical approaches provide immediate feedback on process performance and product quality, enabling rapid identification and correction of deviations from established specifications.